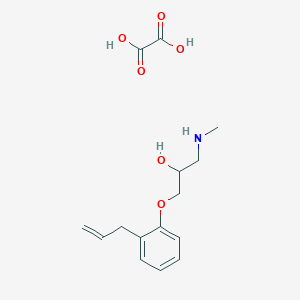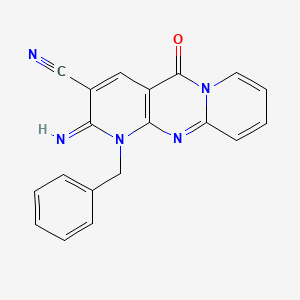![molecular formula C15H18N2O4 B2967230 N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide CAS No. 2197480-55-8](/img/structure/B2967230.png)
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide, commonly known as MO-PBA, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of MO-PBA is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MO-PBA can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MO-PBA has been shown to have multiple biochemical and physiological effects. In addition to inhibiting HDAC activity, MO-PBA can also induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, MO-PBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MO-PBA has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, MO-PBA also has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. Careful attention must be paid to the concentration and delivery method of MO-PBA in lab experiments.
Zukünftige Richtungen
There are several future directions for MO-PBA research, including exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-PBA and its effects on gene expression. Finally, the development of more efficient and scalable synthesis methods for MO-PBA could enable its widespread use in scientific research.
Synthesemethoden
MO-PBA can be synthesized using various methods, including the reaction of 4-aminobenzamide with (R)-glycidyl butyrate, followed by the hydrolysis of the resulting product. Another method involves the reaction of 4-aminobenzamide with (R)-3-methoxyoxirane-2-carboxylic acid, followed by the acylation of the resulting product. The synthesis of MO-PBA requires careful attention to detail to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MO-PBA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MO-PBA can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, MO-PBA has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-21-9-13(12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLISWOVNFWHB-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acrylamido-N-((3R,4S)-4-methoxytetrahydrofuran-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)



![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)



![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)
